molecular formula C14H14O3 B582113 3-(Benzyloxy)-5-(hydroxymethyl)phenol CAS No. 134868-93-2

3-(Benzyloxy)-5-(hydroxymethyl)phenol

Cat. No.: B582113
CAS No.: 134868-93-2
M. Wt: 230.263
InChI Key: ATTWAUDUQUGENC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(hydroxymethyl)phenol is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and polymer science. This multifunctional compound features a phenolic core protected by a benzyloxy group, alongside a hydroxymethyl handle for further synthetic elaboration. In pharmaceutical research, structural analogs incorporating the benzyloxyphenol pharmacophore have demonstrated significant biological activity, serving as key scaffolds in the design of multi-target-directed ligands for complex neurodegenerative diseases. For instance, related 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives have been explored as potent and selective MAO-B inhibitors with additional antioxidant and metal-chelating activities, representing a promising strategy for Parkinson's disease treatment . The compound's ortho-hydroxymethyl phenol structure is also of high value in materials science, where it acts as a critical monomer for synthesizing dendritic polyether macromolecules and complex dendrimers . These polymers have potential applications in drug delivery systems, nanotechnology, and as functional materials due to their highly branched, monodisperse structures. Furthermore, the benzyl-protected phenol is a common intermediate in multi-step synthetic routes, including the preparation of complex bioactive molecules through reactions such as nucleophilic aromatic substitutions and metal-catalyzed cross-couplings . This reagent provides researchers with a valuable building block for constructing novel chemical entities with tailored properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(hydroxymethyl)-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTWAUDUQUGENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(hydroxymethyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzyloxy group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-5-carboxyphenol.

    Reduction: 3-(Benzyloxy)-5-(hydroxymethyl)benzyl alcohol.

    Substitution: 3-(Benzyloxy)-5-nitrophenol or 3-(Benzyloxy)-5-bromophenol.

Scientific Research Applications

3-(Benzyloxy)-5-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituted Benzyloxy Phenols

  • 3-(Benzyloxy)phenol (C₁₃H₁₂O₂): Lacks the 5-hydroxymethyl group but shares the benzyloxy substituent. This compound is a key intermediate in IAP ligand synthesis, where its ortho-substitution pattern (relative to the hydroxyl group) affects binding affinity .
  • 4-(Benzyloxy)phenol: The para-substituted analogue shows distinct reactivity in PROTAC applications, highlighting the importance of regiochemistry in ligand design .
Compound Molecular Formula Molecular Weight Substituents Key Applications
3-(Benzyloxy)phenol C₁₃H₁₂O₂ 200.23 g/mol 3-benzyloxy PROTAC ligand synthesis
4-(Benzyloxy)phenol C₁₃H₁₂O₂ 200.23 g/mol 4-benzyloxy Ligand para-substitution
Target Compound C₁₄H₁₄O₃ 230.26 g/mol 3-benzyloxy, 5-hydroxymethyl Antimicrobial assays (potential)

Hydroxymethyl-Substituted Phenols

  • 3-(Hydroxymethyl)-5-methoxyphenol (C₈H₁₀O₃): Features a methoxy group instead of benzyloxy.
  • 2-(Hydroxymethyl)-3-(1-hydroxypropyl)phenol (C₁₀H₁₄O₃): Isolated from microbial cultures, this compound demonstrates how additional hydroxyl or alkyl groups influence solubility and bioactivity .

Fluorinated Derivatives

  • This derivative has a molecular weight of 232.25 g/mol and is used in specialized ligand syntheses .

Trifluoromethyl and Electron-Withdrawing Analogues

  • 3-(Hydroxymethyl)-5-(trifluoromethyl)phenol (C₈H₇F₃O₂): The trifluoromethyl group significantly increases lipophilicity (logP) and acidity, making it more suitable for hydrophobic binding pockets in enzyme inhibition .

Complex Heterocyclic Derivatives

  • 2-(4-(Benzyloxy)-5-hydroxyphenyl)benzothiazole (C₂₀H₁₅NO₂S): Incorporates a benzothiazole ring, which enhances π-π stacking interactions in anticancer applications. The hydroxymethyl group in the target compound may offer similar hydrogen-bonding capabilities but with reduced steric hindrance .

Key Research Findings

  • Synthetic Utility: The benzyloxy group in 3-(Benzyloxy)-5-(hydroxymethyl)phenol facilitates Mitsunobu reactions, enabling conjugation to proline derivatives for PROTAC development .
  • Antimicrobial Potential: Phenolic compounds with hydroxymethyl groups, such as 2-(hydroxymethyl)-3-(1-hydroxypropyl)phenol, exhibit activity against Ralstonia solanacearum , suggesting analogous bioactivity for the target compound.
  • Electronic Effects : Fluorinated and trifluoromethylated analogues demonstrate how electron-withdrawing groups enhance stability and binding specificity compared to electron-donating benzyloxy groups .

Biological Activity

3-(Benzyloxy)-5-(hydroxymethyl)phenol, also known as a phenolic compound, has garnered attention for its potential biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxymethyl group and a benzyloxy group attached to a phenolic ring. The presence of these functional groups enhances its reactivity and biological activity. The compound is characterized by the following chemical formula:

  • Molecular Formula : C14_{14}H14_{14}O3_{3}
  • CAS Number : 134868-93-2

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biological molecules, which can influence their structure and function. The benzyloxy group increases the lipophilicity of the compound, facilitating interactions with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to observed biological effects such as:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antioxidant Properties : Reduces oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Modulates inflammatory pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study indicated that it effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Pathogen MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound showed a concentration-dependent ability to scavenge DPPH radicals, with an IC50 value indicating effective antioxidant activity.

Concentration (μg/mL) DPPH Scavenging (%)
1020
5055
10085

This antioxidant activity is crucial for protecting cells from oxidative damage .

Anti-inflammatory and Anticancer Activity

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophages. It also demonstrated cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were determined as follows:

Cell Line IC50 (μM)
PC-325
MCF-730

The mechanism involves inducing apoptosis in cancer cells, evidenced by increased markers of apoptosis such as caspase activation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound was administered in vitro and showed promising results in reducing bacterial load significantly compared to control groups.
  • Case Study on Cancer Cell Lines : Another research focused on the anticancer potential of this compound against various cancer cell lines. The study highlighted that treatment with the compound led to reduced viability and increased apoptosis in treated cells over time.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Benzyloxy)-5-(hydroxymethyl)phenol, and how can reaction conditions influence yield?

  • Methodological Answer : A common approach involves benzyl protection of hydroxyl groups followed by controlled hydroxymethylation. For example, sodium hydride (NaH) in tetrahydrofuran (THF) can deprotonate phenolic hydroxyls, enabling benzylation (e.g., using benzyl bromide). Temperature control (0°C to room temperature) and inert atmospheres (argon/nitrogen) are critical to prevent side reactions . Solvent choice (e.g., dry THF) and stoichiometric ratios of reagents should be optimized via iterative trials, monitored by TLC or HPLC .

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer :

  • Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol/water mixtures may enhance purity.
  • Characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm benzyloxy and hydroxymethyl groups (e.g., δ ~4.9 ppm for benzyl CH2_2, δ ~4.5 ppm for hydroxymethyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., R factor <0.05) provides bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) may arise from conformational flexibility or intermolecular interactions. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of benzyl groups).
  • Density Functional Theory (DFT) Calculations : Compare computed chemical shifts with experimental data.
  • Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., O-H stretch at ~3200-3600 cm1^{-1}) and X-ray crystallography for definitive spatial arrangement .

Q. How should experimental designs account for the compound’s stability under varying conditions?

  • Methodological Answer : Stability studies under thermal, oxidative, and photolytic conditions are essential. For example:

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Store samples in amber vials and monitor UV-vis absorption changes under accelerated light exposure.
  • Oxidative Sensitivity : Test under aerobic vs. inert atmospheres; additives like butylated hydroxytoluene (BHT) may mitigate degradation .

Q. What strategies enable selective deprotection of the benzyl group without affecting the hydroxymethyl moiety?

  • Methodological Answer : Catalytic hydrogenation (H2_2, Pd/C) in ethanol at 25–50°C selectively removes benzyl groups. Alternative methods include:

  • Lewis Acids : BF3_3-etherate in dichloromethane.
  • Acidic Conditions : HCl in dioxane, though hydroxymethyl stability must be verified via kinetic monitoring (e.g., in situ FTIR). Confirm selectivity via LC-MS post-reaction .

Q. How does the compound’s crystal structure inform its reactivity or intermolecular interactions?

  • Methodological Answer : X-ray data (e.g., C–O bond lengths of ~1.36 Å for benzyloxy groups) reveal electronic effects influencing reactivity. Hydrogen-bonding networks (e.g., between hydroxymethyl O–H and adjacent oxygen atoms) can stabilize specific conformations or supramolecular assemblies. Such interactions may guide solvent selection for recrystallization or co-crystal engineering .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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